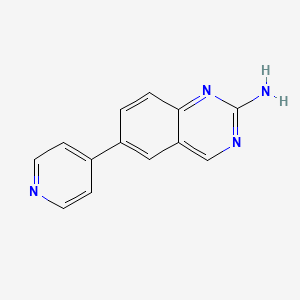

6-(Pyridin-4-yl)quinazolin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1008505-37-0 |

|---|---|

Molecular Formula |

C13H10N4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

6-pyridin-4-ylquinazolin-2-amine |

InChI |

InChI=1S/C13H10N4/c14-13-16-8-11-7-10(1-2-12(11)17-13)9-3-5-15-6-4-9/h1-8H,(H2,14,16,17) |

InChI Key |

XDULIFZWNIEGCE-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC(=NC=C2C=C1C3=CC=NC=C3)N |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1C3=CC=NC=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Pyridin 4 Yl Quinazolin 2 Amine and Its Analogs

Established Synthetic Routes to the Quinazolin-2-amine Core Structure

The formation of the fundamental quinazolin-2-amine scaffold can be achieved through several reliable methods, primarily involving cyclocondensation reactions or nucleophilic aromatic substitution strategies.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of quinazoline (B50416) derivatives. These methods typically involve the reaction of a 2-aminobenzonitrile (B23959) derivative with a source of the C2-N fragment. A common approach is the reaction of 2-aminobenzonitriles with cyanamide (B42294) or a related reagent, often under acidic or basic conditions, to facilitate the ring closure to form the 2,4-diaminoquinazoline structure.

Another versatile cyclocondensation strategy involves the reaction of 2-aminobenzamides or 2-aminobenzoic acids with a suitable nitrogen-containing reactant. For instance, the condensation of 2-aminobenzamides with aldehydes, followed by an oxidative cyclization, can yield quinazolin-4(3H)-ones. rsc.org These can then be further functionalized to introduce the 2-amino group. Similarly, multicomponent reactions, such as the copper-catalyzed reaction of 2-halobenzonitriles, an amine source, and a coupling partner, can provide a direct route to substituted quinazolines. nih.gov

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is another powerful tool for constructing the quinazolin-2-amine core. mdpi.com This approach often starts with a pre-formed quinazoline ring bearing a leaving group, such as a halogen, at the 2-position. For example, 2-chloroquinazolines can be readily prepared and subsequently reacted with ammonia (B1221849) or an amine nucleophile to install the 2-amino group. The reactivity of the C2 and C4 positions of the quinazoline ring towards nucleophilic attack is a key consideration, with the C4 position often being more susceptible. mdpi.comresearchgate.net However, by carefully selecting the starting materials and reaction conditions, selective substitution at the C2 position can be achieved.

An intramolecular SNAr reaction has also been described as a method for the synthesis of certain quinazoline derivatives, highlighting the versatility of this reaction type. thieme-connect.com

Installation of the Pyridin-4-yl Moiety at the C-6 Position

Once the quinazolin-2-amine core is established, the next critical step is the introduction of the pyridin-4-yl group at the C-6 position. This is most commonly accomplished through transition-metal-catalyzed cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for their efficiency and functional group tolerance in forming carbon-carbon bonds. nih.gov

The Suzuki-Miyaura coupling is a widely used and robust method for creating aryl-aryl bonds. libretexts.orgyoutube.com This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org

For the synthesis of 6-(pyridin-4-yl)quinazolin-2-amine, this would involve the coupling of a 6-halo-quinazolin-2-amine (e.g., 6-bromo- or 6-iodo-quinazolin-2-amine) with pyridin-4-ylboronic acid. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and purity. The use of specialized phosphine (B1218219) ligands can enhance the catalytic activity for less reactive substrates. libretexts.org

| Entry | Quinazoline Substrate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 6-Bromo-quinazolin-2-amine | Pyridin-4-ylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | Moderate to Good |

| 2 | 6-Iodo-quinazolin-2-amine | Pyridin-4-ylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | Good to Excellent |

| 3 | 6-Bromo-quinazolin-2-amine | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | High |

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed methods can be employed to forge the C-C bond between the quinazoline core and the pyridine (B92270) ring. mit.edunih.govacs.org These can include Stille coupling (using organotin reagents), Heck coupling (with alkenes), and Negishi coupling (with organozinc reagents). While these methods are also effective for C-C bond formation, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the organoboron reagents. libretexts.org

Palladium-catalyzed N-arylation reactions have also been developed for the synthesis of N-aryl amidines, which can serve as precursors to quinazolines. nih.govacs.org These methods demonstrate the broad utility of palladium catalysis in the synthesis of complex heterocyclic compounds. rsc.orgbeilstein-journals.org

| Entry | Coupling Type | Quinazoline Substrate | Pyridine Reagent | Catalyst | Conditions |

| 1 | Stille | 6-Bromo-quinazolin-2-amine | 4-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | Toluene, reflux |

| 2 | Heck | 6-Bromo-quinazolin-2-amine | 4-Vinylpyridine | Pd(OAc)₂ | Et₃N, DMF, heat |

| 3 | Negishi | 6-Iodo-quinazolin-2-amine | 4-Pyridylzinc chloride | PdCl₂(dppf) | THF, rt |

Copper-Catalyzed Methodologies

Copper-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium-based methods for the formation of carbon-nitrogen and carbon-carbon bonds in the synthesis of quinazoline derivatives. These methodologies are particularly relevant for the construction of the 6-aryl-2-aminoquinazoline scaffold.

A plausible and efficient approach for the synthesis of this compound involves a copper-catalyzed cross-coupling reaction. This strategy typically starts with a pre-functionalized 6-halo-2-aminoquinazoline intermediate (where the halogen is bromine or iodine). The coupling partner would be a suitable pyridine-4-yl source, such as pyridine-4-boronic acid or its esters, in a reaction analogous to the Suzuki-Miyaura coupling. While palladium is more conventional for Suzuki reactions, copper catalysis has been successfully employed for similar transformations. nih.gov

The general reaction scheme involves the use of a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand and a base. The ligand, typically a diamine or a phosphine, stabilizes the copper center and facilitates the catalytic cycle. The base is crucial for the activation of the boronic acid.

Table 1: Representative Conditions for Copper-Catalyzed Suzuki-Type Coupling

| Entry | Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | CuI | 1,2-Cyclohexanediamine | K₃PO₄ | Toluene | 80-110 | 60-85 |

| 2 | Cu(OAc)₂ | Phenanthroline | Cs₂CO₃ | DMF | 100-120 | 55-80 |

| 3 | CuBr | DMEDA | K₂CO₃ | Dioxane | 110 | 65-90 |

Yields are typical for analogous aryl-heteroaryl coupling reactions and may vary for the specific synthesis of this compound.

Furthermore, copper catalysts are instrumental in cascade reactions that can build the quinazoline ring and introduce substituents in a single sequence. rsc.org For instance, a copper-catalyzed reaction of a substituted 2-halobenzonitrile with guanidine (B92328) could be envisioned to form the 2-aminoquinazoline (B112073) ring system directly. If the starting 2-halobenzonitrile already contains the pyridin-4-yl group at the appropriate position, this would constitute a direct synthesis of the target compound.

Electrophilic Substitution and Subsequent Transformations

The functionalization of the quinazoline core at the 6-position can also be achieved through electrophilic aromatic substitution, followed by a series of chemical transformations. A common electrophilic substitution reaction for aromatic systems is nitration. masterorganicchemistry.com

A potential synthetic route commences with the nitration of a 2-aminoquinazoline precursor. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The directing effects of the fused benzene (B151609) ring and the pyrimidine (B1678525) ring will influence the position of nitration, with substitution at position 6 being a likely outcome.

Once the 6-nitro-2-aminoquinazoline is obtained, the nitro group can be reduced to an amino group (NH₂) using standard reducing agents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron in acidic media. This transformation yields 2,6-diaminoquinazoline.

The final step to introduce the pyridin-4-yl moiety involves the conversion of the newly formed 6-amino group into a diazonium salt (N₂⁺) using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures. masterorganicchemistry.com This diazonium salt is a versatile intermediate that can undergo a Sandmeyer reaction or a similar coupling process. organic-chemistry.orgbyjus.com In a Sandmeyer-type reaction, the diazonium salt is treated with a copper(I) halide to introduce a halogen, which can then be used in a subsequent cross-coupling reaction. Alternatively, and more directly, a Suzuki-type coupling can be performed on the diazonium salt with pyridine-4-boronic acid to form the desired C-C bond, yielding this compound.

Derivatization Strategies for the 2-Amine Functionality

The 2-amino group of this compound is a key site for further molecular elaboration, allowing for the synthesis of a diverse library of analogs. The nucleophilic nature of this primary amine lends itself to a variety of derivatization reactions, most notably amidation and alkylation.

Amidation Reactions

Amidation of the 2-amino group involves its reaction with an acylating agent to form an amide linkage (-NH-C=O). This is a robust and widely used transformation in medicinal chemistry. The most common acylating agents are acyl chlorides and carboxylic anhydrides. commonorganicchemistry.comlibretexts.org

The reaction is typically performed by treating this compound with the desired acyl chloride in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). commonorganicchemistry.com A base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is usually added to neutralize the hydrochloric acid that is formed as a byproduct. chemguide.co.uk

Table 2: General Conditions for Amidation of 2-Aminoquinazolines

| Acylating Agent | Base | Solvent | Temperature | Typical Products |

| Acetyl Chloride | Triethylamine | DCM | 0 °C to RT | N-(6-(pyridin-4-yl)quinazolin-2-yl)acetamide |

| Benzoyl Chloride | DIEA | THF | 0 °C to RT | N-(6-(pyridin-4-yl)quinazolin-2-yl)benzamide |

| Propionyl Chloride | Pyridine | DMF | RT | N-(6-(pyridin-4-yl)quinazolin-2-yl)propionamide |

Alternatively, carboxylic acids can be coupled directly with the 2-amino group using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Alkylation Reactions

Alkylation of the 2-amino group introduces alkyl or arylalkyl substituents, leading to secondary or tertiary amines. This modification can significantly alter the physicochemical properties of the parent molecule.

A common method for N-alkylation involves the reaction of this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. uw.edu The choice of base and reaction conditions can influence the degree of alkylation (mono- vs. di-alkylation). Stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF are often used. uw.edu

Table 3: Conditions for N-Alkylation of 2-Aminoquinazolines

| Alkylating Agent | Base | Solvent | Temperature | Potential Products |

| Methyl Iodide | K₂CO₃ | Acetonitrile | Reflux | N-methyl-6-(pyridin-4-yl)quinazolin-2-amine |

| Benzyl Bromide | NaH | THF | 0 °C to RT | N-benzyl-6-(pyridin-4-yl)quinazolin-2-amine |

| Ethyl Bromoacetate | Cs₂CO₃ | DMF | RT | Ethyl 2-((6-(pyridin-4-yl)quinazolin-2-yl)amino)acetate |

More modern and atom-economical approaches include reductive amination, where the 2-aminoquinazoline is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃), or transition-metal-catalyzed N-alkylation using alcohols as alkylating agents. researchgate.net

General Synthetic Considerations and Modern Approaches

The synthesis of complex molecules like this compound benefits from strategic planning to maximize efficiency and yield. Key considerations include the order of bond-forming reactions and the use of protecting groups if necessary. Modern synthetic chemistry increasingly favors methods that reduce the number of steps, minimize waste, and offer high atom economy.

One-Pot Synthetic Procedures

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, represent a highly efficient strategy for the synthesis of quinazoline derivatives. nih.govscispace.comresearchgate.net These procedures can significantly reduce reaction times, solvent usage, and purification efforts.

Several one-pot methods for the synthesis of the quinazoline core have been reported, some of which are copper-catalyzed. nih.gov For instance, a one-pot synthesis could involve the reaction of a 2-amino-5-halobenzonitrile with pyridine-4-boronic acid and a source of the 2-amino group (like guanidine) in a single reaction vessel under copper catalysis. This would combine the C-C bond formation (Suzuki-type coupling) and the C-N bond formation/cyclization to build the final product in a single, streamlined process.

Another potential one-pot approach is a multi-component reaction (MCR). An MCR could theoretically bring together a suitably substituted aniline (B41778) derivative, an ortho-functionalized aromatic component, and a nitrogen source to construct the this compound scaffold in a convergent manner. For example, a reaction between 4-aminobenzonitrile, a pyridine-4-yl containing building block, and a nitrogen source under catalytic conditions could be a target for development. The feasibility of such one-pot procedures for this specific substitution pattern would depend on the compatibility of the various reactants and catalysts under a single set of reaction conditions.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate and improve the efficiency of many chemical transformations, including the synthesis of quinazoline derivatives. nih.gov This method often leads to shorter reaction times, higher yields, and improved purity of the final products compared to conventional heating methods. nih.govresearchgate.net

In the context of synthesizing this compound and its analogs, microwave irradiation can be effectively applied to several key steps. For instance, the cyclization of 2-aminobenzamides with various reagents to form the quinazolinone ring can be significantly expedited under microwave conditions. nih.gov Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be performed efficiently under microwave irradiation, often in greener solvents like water. rsc.orgnih.gov

The use of microwave technology not only enhances the reaction rates but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally friendly solvents. nih.govrsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Quinazolinone Intermediate

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Several hours | Minutes | nih.govnih.gov |

| Yield | Moderate to good | Good to excellent | nih.govresearchgate.net |

| Energy Consumption | High | Low | rsc.org |

| Solvent | Often high-boiling organic solvents | Can often use greener solvents (e.g., water, ethanol) | nih.govrsc.org |

Environmentally Benign Synthetic Protocols

The development of environmentally friendly or "green" synthetic methods is a major focus in modern chemistry. For the synthesis of this compound and its analogs, several strategies have been explored to minimize the environmental impact.

One key aspect is the use of greener solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many reactions. rsc.org The Suzuki-Miyaura coupling, a crucial step in many synthetic routes to this compound, can be effectively carried out in aqueous media, often with the aid of a phase-transfer catalyst. nih.gov The use of bio-sourced solvents like pinane (B1207555) has also been reported for the synthesis of quinazolinones. nih.gov

Another green approach involves the use of catalysts that are more environmentally benign. For instance, copper-catalyzed reactions are gaining attention as an alternative to palladium-catalyzed couplings in some cases. organic-chemistry.orgnih.gov Iron, being an abundant and non-toxic metal, is also being explored as a catalyst for cyclization reactions in water. rsc.orgsci-hub.se Furthermore, catalyst systems that are highly active and stable can be used in lower loadings, reducing the amount of metal waste. organic-chemistry.org The development of catalyst-free methods, where the reaction is promoted by a base or proceeds thermally, represents another significant advancement in green synthesis. acs.org

Table 2: Examples of Greener Synthetic Approaches for Quinazoline Derivatives

| Green Chemistry Principle | Application in Quinazoline Synthesis | Example Reaction | Reference |

| Use of Safer Solvents | Water as a solvent for Suzuki-Miyaura coupling | Coupling of aryl halides with boronic acids | rsc.orgnih.gov |

| Use of Safer Solvents | Bio-sourced solvents like pinane | Microwave-assisted synthesis of quinazolinones | nih.gov |

| Use of Catalysis | Iron-catalyzed cyclization | Synthesis of quinazolinones from 2-halobenzoic acids and amidines | rsc.orgsci-hub.se |

| Use of Catalysis | Copper-catalyzed C-N coupling | Synthesis of quinazolin-4(3H)-ones | organic-chemistry.orgnih.gov |

| Atom Economy | One-pot multi-component reactions | Synthesis of highly substituted quinazolines | nih.gov |

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic routes. The synthesis of the quinazoline core and the introduction of the pyridinyl group involve several well-studied named reactions.

The formation of the quinazoline ring often proceeds through a cyclocondensation reaction. For example, the reaction of an anthranilamide derivative with a carbonyl compound or its equivalent leads to the formation of a dihydroquinazolinone, which can then be oxidized to the quinazolinone.

The Suzuki-Miyaura cross-coupling reaction, used to introduce the pyridin-4-yl group, has a well-established catalytic cycle involving a palladium(0) species. The key steps of this cycle are:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 6-bromoquinazolin-2-amine) to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent (e.g., pyridine-4-boronic acid) transfers the pyridinyl group to the palladium(II) complex. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

The mechanism for the formation of quinazolinones can also involve other pathways, such as the reaction of 2-aminobenzonitriles with various reagents, or the cyclization of N-(2-cyanophenyl)formamidines. nih.gov In some cases, the reaction mechanism can be complex, involving cascade reactions where multiple bonds are formed in a single operation. nih.gov Elucidating these mechanisms often requires a combination of experimental studies, such as kinetic analysis and the isolation of intermediates, as well as computational modeling. researchgate.net

Structure Activity Relationship Sar Studies of 6 Pyridin 4 Yl Quinazolin 2 Amine Analogs

Impact of Substituents at the Quinazoline (B50416) Core (C-2, C-4, C-5, C-6, C-8)

The presence and orientation of heteroaromatic systems, such as the pyridin-4-yl group at the C-6 position, are significant for biological activity. The pyridine (B92270) ring, an electron-deficient system, can engage in various interactions with biological targets. In related scaffolds, the substitution of a phenyl ring with a pyridine moiety has been a key strategy in modulating activity. nih.gov Specifically, pyridyl derivatives have demonstrated notable antibacterial potency, with 4-pyridyl analogs exhibiting strong inhibition against certain bacterial strains. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be a critical interaction within an enzyme's active site. Furthermore, the positioning of the nitrogen within the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) can drastically alter the molecule's geometry and electronic properties, thereby influencing its binding affinity and selectivity. For instance, in some quinoline (B57606) hybrids, a 3-hydroxyphenyl group on a pyridine ring was found to enhance anticancer activity through hydrogen bonding. nih.gov

The C-2 position of the quinazoline ring is a frequent site for modification and plays a crucial role in activity. nih.gov Structure-activity relationship studies indicate that the presence of a phenyl ring at the C-2 position can be vital for forming hydrogen bonds with target enzymes, thereby improving binding. nih.gov In some series, small lipophilic groups at this position were found to increase activity. nih.gov Conversely, other studies have shown that electron-donating groups at C-2 are more favorable for activity than electron-withdrawing groups. nih.gov For certain HCV NS5B inhibitors based on a quinazolinone scaffold, a methyl group at the C-2 position was deemed essential for potent antiviral activity. nih.gov

The substituent at the C-4 position is a major determinant of the biological profile of quinazoline analogs. A 4-anilino (a substituted amine) moiety is a cornerstone for the activity of many kinase inhibitors, extending into the ATP-binding cleft to form key interactions. nih.gov The nature of the substituent on this aniline (B41778) ring is also critical. For example, the replacement of the aniline residue at the C-4 position with a 3-amino-pyridine can lead to conserved activity in certain EGFR inhibitors. nih.gov In some cases, a quinazoline moiety substituted at the C-4 position with an aminophenyl group is required for activity, such as tubulin polymerization inhibition. nih.gov Investigation into this region of the quinazoline scaffold has provided valuable structure-activity relationship information for various inhibitor classes. nih.gov

| Compound Series | C-4 Substituent | Key SAR Finding | Reference |

|---|---|---|---|

| EGFR/HER2 Inhibitors | 4-Anilino | Optimal length of the carbon chain linker attached to the anilino group is four for highest dual inhibitory activity. | nih.gov |

| EGFR/PI3Kα Inhibitors | 3-Amino-pyridine | Replacement of the 4-anilino group with 3-amino-pyridine conserved the inhibitory activity. | nih.gov |

| Tubulin Polymerization Inhibitors | Aminophenyl | A 4-aminophenyl group is a required moiety for inhibition. | nih.gov |

| Antimalarial Agents | Hydrazine (B178648)/Hydroxyamino | Replacement of the 4-amino group with hydrazine or hydroxyamino moieties markedly reduces antimalarial properties. | nih.gov |

Substitutions on the benzene (B151609) portion of the quinazoline ring, particularly at the C-6 and C-8 positions, significantly modulate activity. nih.gov Electron-releasing groups, such as methoxy (B1213986) groups, at the C-6 and C-7 positions have been shown to increase the activity of some kinase inhibitors. nih.gov Specifically for VEGFR inhibitors, an electron-releasing group at the C-6 position enhances activity. mdpi.com In other contexts, placing a nitro group at the C-6 position was found to increase anticancer activity. nih.gov

Halogenation is a common and effective strategy. For example, bromo, methyl, and methoxy substitutions on an arylamino group attached to the C-6 position of quinazoline were found to increase topoisomerase inhibitory activity. nih.gov

The C-8 position has also been explored. In one study on quinazolin-4-ones, introducing larger substituents like nitro and diol groups at C-8 led to new, favorable interactions with the target enzyme, improving both affinity and selectivity. [Original Search 4, 6]

| Position | Substituent Type | Effect on Activity | Compound Class / Target | Reference |

|---|---|---|---|---|

| C-6 | Electron-releasing group (e.g., -OCH₃) | Enhances activity | VEGFR Inhibitors | mdpi.com |

| C-6 | Nitro group (-NO₂) | Increases activity | Anticancer Agents | nih.gov |

| C-6 | Bromo on arylamino group | Increases activity | Topoisomerase Inhibitors | nih.gov |

| C-8 | Nitro group (-NO₂) | Improves affinity and selectivity | Tankyrase Inhibitors | [Original Search 4] |

| C-8 | Diol group | Improves affinity and selectivity | Tankyrase Inhibitors | [Original Search 4, 6] |

| C-5, C-6 | Dichloro | Associated with anti-inflammatory, antibacterial, and anticancer properties in some analogs. | General Quinazolines | ontosight.ai |

Role of the 2-Amine Linker and its Substituents

Effect of Alkylation on Activity

The introduction of alkyl groups to a parent molecule is a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. In the context of quinazoline derivatives, alkylation at various positions has been shown to significantly influence biological activity.

For instance, in a series of 6-alkynamide analogs of 4-anilinoquinazolines, the nature of the alkylating side chains was found to be a critical determinant of cellular inhibitory activity against erbB family tyrosine kinases. nih.gov Specifically, Michael acceptors of the 5-dialkylamino-2-pentynamide type demonstrated the highest potency. nih.gov This enhancement is thought to be due to the amine's improved capacity to facilitate an autocatalytic Michael addition with cysteine residues within the enzyme's active site. nih.gov

While this study was not conducted on 6-(pyridin-4-yl)quinazolin-2-amine itself, it highlights a key principle that is likely applicable: the nature and positioning of alkyl groups, particularly those with reactive functionalities or those that influence the molecule's interaction with key amino acid residues, can dramatically impact biological efficacy.

Systematic exploration of N-alkylation on the 2-amino group of the this compound scaffold or alkyl substitutions on the quinazoline and pyridine rings would be a logical next step to fully elucidate the impact of this structural modification. Such studies would likely reveal important trends in how alkyl chain length, branching, and the incorporation of heteroatoms within the alkyl moiety affect target binding and cellular activity.

Table 1: Effect of Alkylating Side Chains on Cellular Inhibition in 4-Anilinoquinazoline (B1210976) Analogs

| Compound Type | Nature of Alkylating Side Chain | Observed Potency |

| 6-Alkynamide Analog | 5-dialkylamino-2-pentynamide | Highest |

This data is derived from studies on 4-anilinoquinazoline analogs and is presented to illustrate the potential impact of alkylation on related quinazoline scaffolds. nih.gov

Stereochemical Considerations and Biological Activity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms can dictate the binding affinity and, consequently, the biological activity of a compound. For chiral molecules, it is common for one enantiomer or diastereomer to exhibit significantly higher potency than its counterpart.

Although specific stereochemical studies on this compound are not extensively reported in the public domain, research on structurally related quinazoline derivatives underscores the importance of stereoisomerism. For example, in the development of 4-aminoquinazoline-2-carboxamide derivatives as PAK4 inhibitors, it was observed that analogs with a methyl group at a stereocenter showed differential activity. The (R)-configured compounds consistently demonstrated superior potency and selectivity compared to their (S)-enantiomers.

This observation suggests that the spatial orientation of even a small alkyl group can have a profound effect on how the molecule fits into the ATP-binding pocket of a kinase. The differential activity between stereoisomers provides strong evidence for a specific and well-defined binding mode, where one orientation is favored for optimal interaction with the target protein.

The development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models for 6-arylquinazolin-4-amines further emphasizes the significance of the molecule's 3D structure. nih.gov These models, which correlate the biological activity with the spatial arrangement of chemical features, have proven reliable in predicting the potency of new analogs against kinases like Clk4 and Dyrk1A. nih.gov The success of such models inherently points to the importance of stereochemical properties in defining the biological activity of this class of compounds.

Ligand Efficiency and Druggability Descriptors in SAR

In modern drug discovery, the assessment of a compound's "druggability" goes beyond simple potency. Metrics such as ligand efficiency (LE) and other druggability descriptors are increasingly used to guide the optimization of lead compounds. These parameters provide a measure of how efficiently a molecule binds to its target relative to its size, a key consideration for developing compounds with favorable pharmacokinetic and safety profiles.

Ligand efficiency is calculated as the binding energy per heavy atom (non-hydrogen atom). A higher LE value is generally desirable, as it indicates that a smaller, more "atom-efficient" molecule can achieve a given level of potency. In the study of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives, a lead compound with a molecular weight of 357.5 g/mol was noted to have a reasonable ligand efficiency of 0.31, making it an attractive starting point for further optimization.

Quantitative structure-activity relationship (QSAR) studies on various quinazoline derivatives have also provided insights into the molecular properties that govern their biological activity. researchgate.netjapsonline.com These studies employ a range of molecular descriptors, including:

Topological descriptors: Which describe the connectivity of atoms in a molecule.

Physicochemical descriptors: Such as hydrophobicity and electronic properties.

Quantum chemical descriptors: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The development of successful QSAR models for 6-arylquinazolin-4-amine derivatives as DYRK1A inhibitors, for instance, has demonstrated the importance of descriptors like HOMO, LUMO, and molecular weight in predicting activity. researchgate.net The ability to create predictive models based on these fundamental properties underscores their relevance as druggability indicators. By understanding which descriptors positively or negatively influence activity, medicinal chemists can more rationally design new analogs with improved potency and drug-like characteristics.

Table 2: Key Druggability Descriptors in Quinazoline SAR

| Descriptor Type | Example | Relevance to Druggability |

| Ligand Efficiency (LE) | Binding energy per heavy atom | Measures the "atom efficiency" of binding; higher values are generally better. |

| Molecular Weight (MW) | Total mass of the molecule | A key physicochemical property influencing absorption, distribution, metabolism, and excretion (ADME). |

| Quantum Chemical | HOMO/LUMO energies | Relate to the molecule's electronic properties and reactivity. |

| Topological | Connectivity indices | Describe the size, shape, and branching of the molecular structure. |

This systematic analysis of druggability descriptors is crucial for guiding the optimization of this compound analogs into viable clinical candidates.

Computational Approaches in the Research of 6 Pyridin 4 Yl Quinazolin 2 Amine Derivatives

Molecular Docking Studies for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. In the study of 6-(pyridin-4-yl)quinazolin-2-amine and its analogs, docking has been widely used to predict their binding affinity and mode of interaction with various protein targets.

The quinazoline (B50416) scaffold is a well-established "hinge-binder" for protein kinases, and derivatives of this compound are frequently investigated as kinase inhibitors. Molecular docking studies have been crucial in elucidating how these compounds fit into the ATP-binding pocket of various kinases.

Research on related 6-substituted quinazoline derivatives has revealed common binding patterns. Typically, the quinazoline nitrogen atoms (N1 and/or N3) form critical hydrogen bonds with the backbone amide and carbonyl groups of a conserved hinge region residue, such as methionine or cysteine, in the kinase active site. For instance, docking studies of 6-nitro-4-substituted quinazolines into the Epidermal Growth Factor Receptor (EGFR) kinase domain showed key hydrogen bond interactions with the backbone of Met793 in the hinge region. mdpi.com Similarly, studies on 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives targeting PI3Kα demonstrated hydrogen bonding with Val851 in its hinge region. rsc.org

The pyridinyl group at the 6-position often extends into a solvent-exposed region or a deeper hydrophobic pocket, where it can form additional interactions. Substitutions on the 2-amino group can be oriented to interact with residues in the ribose-binding pocket or the solvent front. Docking of dual inhibitors, such as 6-(imidazo[1,2-a] pyridin-6-yl)-quinazolin-4(3H)-one derivatives, into Aurora A and B kinases revealed that the core structure maintains the hinge interactions while the appended groups occupy adjacent pockets, explaining their potent activity. smolecule.com

| Target Kinase | Key Interacting Residues | Derivative Class |

| EGFR | Met793, Leu718, Thr790 | 6-nitro-4-substituted quinazolines mdpi.com |

| PI3Kα | Val851, Lys802, Asp933 | 6-(pyridin-3-yl) quinazolin-4(3H)-one rsc.org |

| Aurora A/B | Ala213 (Aurora A), Ala157 (Aurora B) | 6-(imidazo[1,2-a] pyridin-6-yl)quinazolin-4(3H)-one smolecule.com |

| Clk4/Dyrk1A | Leu244 (Clk4) | 6-arylquinazolin-4-amines nih.gov |

This table summarizes key amino acid residues identified in molecular docking studies as being crucial for the binding of various quinazoline derivatives to their respective kinase targets.

Beyond kinases, computational docking has been used to explore the potential of quinazoline derivatives against other classes of proteins. These studies help in repositioning existing compounds or discovering novel mechanisms of action.

For example, flexible docking simulations were performed to evaluate quinazoline antifolate derivatives as inhibitors of human thymidylate synthase (TS), a key enzyme in DNA synthesis. researchgate.net The results indicated that the quinazoline ring establishes important hydrophobic contacts with residues like Leu192 and Leu221, while other parts of the molecule interact with the cofactor binding site. researchgate.net In another study, quinazoline derivatives were docked against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein, a target for antimalarial drugs, revealing binding affinities potentially greater than standard drugs like chloroquine. acs.org More recently, generative active learning combined with docking identified a novel quinazoline-based scaffold as an inhibitor of soluble epoxide hydrolase (sEH), an emerging target for inflammatory and cardiovascular diseases. researchgate.net

Quantum Chemical Calculations for Mechanistic Insights and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights that are not accessible through classical molecular mechanics methods like docking. For quinazoline derivatives, DFT is used to calculate a range of molecular descriptors that help explain their reactivity, stability, and spectroscopic properties. nih.govacs.org

These calculations can determine the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap often correlates with higher chemical reactivity and biological activity. acs.org These quantum-derived descriptors are frequently used to build Quantitative Structure-Activity Relationship (QSAR) models. For a series of 31 quinazoline derivatives acting as EGFR inhibitors, DFT-calculated parameters like dipole moment and hardness were used to develop a robust QSAR model that could accurately predict the anticancer activity of new analogs. nih.govacs.org

| Quantum Descriptor | Significance in Drug Design |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. acs.org |

| Dipole Moment (µ) | Measures the overall polarity of the molecule; affects solubility and binding interactions. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution; derived from HOMO and LUMO energies. |

This table outlines key descriptors obtained from quantum chemical calculations and their relevance in the context of medicinal chemistry and drug design.

Homology Modeling for Novel Target Prediction

When the experimental 3D structure of a target protein has not been determined (e.g., by X-ray crystallography or cryo-EM), homology modeling can be used to build a reliable three-dimensional model. This technique relies on the known structure of a homologous protein (a "template") that shares a significant degree of sequence similarity.

In the investigation of 6-arylquinazoline-4-amines as inhibitors of Cdc2-like kinase 4 (Clk4), for which a human crystal structure was not available, researchers constructed a homology model of the Clk4 kinase domain. nih.gov This model, built using the crystal structure of a related kinase as a template, was then used as the receptor in molecular docking studies. The docking of the quinazoline derivatives into the modeled Clk4 active site revealed binding modes that were consistent with the observed structure-activity relationship data, validating both the model and the predicted interactions. nih.gov This approach is invaluable for expanding the target scope of compound classes like 6-(pyridin-4-yl)quinazolin-2-amines to proteins whose structures are not yet experimentally solved.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active against a specific biological target. This "pharmacophore" then serves as a 3D query for virtual screening of large compound databases to identify novel molecules that fit the model.

For a series of 6-arylquinazolin-4-amines, a ligand-based pharmacophore model was generated based on the most potent inhibitors of Clk4 and Dyrk1A kinases. nih.gov The resulting model consisted of features like a hydrogen bond acceptor, a hydrogen bond donor, and two aromatic rings, arranged in a specific spatial orientation. This model, combined with 3D-QSAR, provided insights into the structural requirements for potent inhibition and was proposed as a tool for identifying new lead compounds. nih.gov Virtual screening campaigns using such pharmacophores can efficiently filter millions of compounds to a manageable number for subsequent biological testing, significantly streamlining the hit-identification process.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational stability of a docked pose and for providing a more accurate estimation of binding free energy.

For quinazoline derivatives, MD simulations have been used to validate docking results and to understand the stability of the ligand-protein complex. In a study on 2-anilino 4-amino substituted quinazolines targeting Pf-DHODH, a 100-nanosecond MD simulation was performed on the docked complex of the most promising derivative. acs.org The analysis of the simulation trajectory, including the root-mean-square deviation (RMSD) of the protein and ligand, showed that the complex remained stable throughout the simulation, confirming that the binding mode predicted by docking was energetically favorable and stable over time. acs.org Similarly, MD simulations of quinazoline-2,4,6-triamine derivatives in the EGFR active site revealed that key hydrogen bonds with the Met769 residue were maintained with high occupancy, highlighting the critical and stable nature of this interaction for inhibitory activity. acs.org

Future Perspectives and Research Challenges for 6 Pyridin 4 Yl Quinazolin 2 Amine Derivatives

Development of Highly Selective Agents and Off-Target Reduction

A primary challenge in the development of quinazoline-based therapeutics is achieving high selectivity for the intended biological target, thereby minimizing off-target effects. The broad bioactivity of the quinazoline (B50416) core means that derivatives can interact with multiple cellular targets. rsc.orgnih.gov

Future research will focus on designing derivatives of 6-(pyridin-4-yl)quinazolin-2-amine with enhanced selectivity. This involves detailed structure-activity relationship (SAR) studies to understand how different substitutions on the quinazoline and pyridine (B92270) rings influence target binding. For instance, studies on other quinazoline derivatives have shown that specific substitutions at the 2, 3, and 4-positions can significantly improve selectivity for targets like epidermal growth factor receptor (EGFR) or cyclin-dependent kinases (CDK) nih.govnih.govnih.gov. The development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective inhibitors of CDK4 and CDK6 serves as a blueprint for this approach. nih.govacs.org

Researchers have successfully designed 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives that show selectivity for tumor cells over normal human cells, a crucial attribute for reducing toxicity in cancer therapy. bohrium.comnih.gov Similar strategies, such as modifying substituent positions and functional groups, can be applied to the this compound scaffold to fine-tune its binding profile. Computational modeling and high-throughput screening will be instrumental in identifying candidates with the desired selectivity before undertaking extensive synthesis. researchgate.net

Strategies for Overcoming Drug Resistance in Targeted Therapies

Drug resistance is a major obstacle in the long-term efficacy of targeted therapies, particularly in oncology. rsc.orgresearchgate.net Cancer cells can develop resistance through various mechanisms, including secondary mutations in the target protein or activation of alternative signaling pathways.

The development of this compound derivatives that can overcome known resistance mechanisms is a critical research avenue. Strategies include:

Designing Covalent Inhibitors: Creating derivatives that form a covalent bond with the target protein can provide a more durable and potent inhibition, which may be effective against certain resistance mutations.

Developing Allosteric Modulators: Targeting allosteric sites on a protein, rather than the highly conserved active site, can be effective against mutations that confer resistance to traditional inhibitors.

Molecular Hybridization: Combining the quinazoline pharmacophore with another bioactive scaffold can create hybrid molecules with dual mechanisms of action, making it more difficult for resistance to emerge. rsc.org

Research into quinazoline derivatives has already identified compounds active against mutant forms of EGFR, demonstrating the feasibility of this approach. nih.gov Computational methods can predict how specific mutations might affect drug binding, guiding the design of next-generation inhibitors that retain activity against resistant forms of the target. researchgate.net

Design of Multi-Target Directed Ligands

Complex multifactorial diseases like Alzheimer's disease (AD) and cancer often involve multiple pathological pathways, making single-target drugs less effective. rsc.orgnih.gov The design of multi-target-directed ligands (MTDLs), which can modulate several key targets simultaneously, is a promising therapeutic strategy. nih.gov

The quinazoline scaffold is well-suited for the development of MTDLs. researchgate.net For example, researchers have designed quinazoline derivatives that dually inhibit cholinesterases and amyloid-beta aggregation, both critical targets in AD. researchgate.net Another study focused on a library of quinazoline and pyrido[3,2-d]pyrimidine (B1256433) based compounds as multi-targeting agents for AD. researchgate.net

For this compound, future work could involve creating derivatives that, for instance, inhibit both a primary cancer driver like a protein kinase and a protein involved in drug resistance, such as P-glycoprotein. nih.gov The key challenge in MTDL design is achieving a balanced activity profile against the selected targets. This requires sophisticated design strategies, often aided by computational modeling, to integrate the necessary pharmacophoric features into a single molecule. nih.gov

Table 1: Examples of Multi-Targeting Quinazoline Derivatives

| Compound Class | Targets | Therapeutic Area | Reference |

|---|---|---|---|

| N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | AChE, BuChE, Aβ aggregation | Alzheimer's Disease | researchgate.net |

| 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine | Aβ40 aggregation | Alzheimer's Disease | researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Applications

While much research on quinazolines has focused on well-established targets like EGFR and other kinases, the structural versatility of the scaffold suggests it could be adapted to inhibit a wider range of biological targets. ijmpr.innih.govmdpi.com

Future research should explore novel applications for this compound derivatives beyond oncology. The broad bioactivity reported for quinazolines—including anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties—provides a foundation for this exploration. rsc.orgnih.govmdpi.com

Systematic screening of derivative libraries against diverse panels of enzymes, receptors, and pathogens could uncover unexpected activities. For example, pyridine bis-quinazoline derivatives have been investigated as selective G-quadruplex DNA stabilizers, a novel anticancer approach. nih.gov Exploring targets relevant to neurodegenerative diseases (beyond AD), metabolic disorders, and infectious diseases could open up new therapeutic avenues for this class of compounds.

Advancements in Green Chemistry for Sustainable Synthesis

The chemical synthesis of complex heterocyclic compounds like quinazolines traditionally involves multi-step processes that may use harsh reagents and organic solvents. tandfonline.comresearchgate.net A significant future challenge is the development of sustainable and environmentally friendly synthesis methods in line with the principles of green chemistry.

Recent advancements in the synthesis of quinazoline derivatives offer promising routes:

Microwave-Assisted Synthesis: Using microwaves can dramatically reduce reaction times and improve yields. tandfonline.comresearchgate.net

Use of Greener Solvents: Replacing traditional organic solvents with alternatives like deep eutectic solvents (DES) or water can reduce the environmental impact. tandfonline.comnih.gov

Catalyst Innovation: The development of recyclable catalysts, such as magnetic nano-catalysts, allows for easy separation and reuse, minimizing waste. nih.govnih.gov

One-Pot Reactions: Designing synthetic pathways where multiple steps occur in a single reaction vessel improves efficiency and reduces waste. researchgate.netnih.gov

Electrochemical Synthesis: This method can provide a mild and environmentally friendly alternative to traditional chemical oxidation and coupling reactions. researchgate.netorganic-chemistry.org

Applying these green chemistry principles to the synthesis of this compound and its derivatives will be crucial for making their production more economical and sustainable on a larger scale.

Table 2: Green Chemistry Approaches for Quinazoline Synthesis

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave and Deep Eutectic Solvents | Use of choline (B1196258) chloride:urea DES; microwave irradiation | Reduced reaction time, green solvent system | tandfonline.comresearchgate.net |

| Magnetic Nanocatalyst | Acetic acid-functionalized magnetic silica (B1680970) catalyst in water | High efficiency, easy separation, recyclable catalyst, solvent-free conditions | nih.govnih.gov |

| Electrochemical Synthesis | Anodic oxidative difunctionalization and cyclization | Metal- and catalyst-free, low cost, environmentally friendly | researchgate.net |

Integrated Experimental and Computational Research Paradigms

The future development of this compound derivatives will increasingly rely on a synergistic combination of experimental and computational methods. researchgate.net This integrated approach can accelerate the drug discovery process, reduce costs, and lead to the design of more effective and safer drug candidates. researchgate.net

Computational tools play a vital role at multiple stages:

Target Identification and Validation: In silico methods can help identify and prioritize novel biological targets.

Hit Identification: Virtual screening of large compound libraries can identify initial hit compounds.

Lead Optimization: Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can predict how structural modifications will affect binding affinity, selectivity, and pharmacokinetic properties (ADME/T). researchgate.netnih.gov This allows for the rational design of derivatives with improved characteristics.

Resistance Prediction: Computational models can predict the likelihood of drug resistance and guide the design of compounds that can overcome it. researchgate.net

Experimental work, including synthesis, biophysical characterization, and biological evaluation in cell-based and animal models, remains essential to validate computational predictions and provide the empirical data needed to refine the models. researchgate.netnih.gov The iterative cycle of computational design, chemical synthesis, and biological testing creates a powerful paradigm for advancing the therapeutic potential of this compound derivatives.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-(Pyridin-4-yl)quinazolin-2-amine?

The synthesis typically involves multi-step reactions starting from quinazoline precursors. A common approach includes:

- Step 1 : Chlorination of quinazolinone derivatives using POCl₃ or PCl₅ to introduce reactive halide groups .

- Step 2 : Nucleophilic substitution with pyridin-4-ylmethylamine under basic conditions (e.g., Hunig’s base) in polar aprotic solvents like DMF or THF .

- Step 3 : Purification via silica column chromatography with gradient elution (e.g., ethyl acetate/hexanes) and validation using HPLC (>95% purity) .

Key Considerations : Optimize reaction temperature (room temperature to 150°C) and stoichiometry to avoid side products like dimerization .

Q. How should researchers validate the structural integrity of this compound?

Use a combination of analytical techniques:

| Method | Application | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm substituent positions and amine linkage | δ 8.51 (d, J=4.70 Hz, pyridine protons) |

| HRMS | Verify molecular weight and formula | m/z 362.0957 (M+H)+ |

| HPLC | Assess purity (>95%) under gradient conditions (acetonitrile/water with TFA) | Retention time: 4.531 min |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for kinase inhibition?

- Step 1 : Synthesize derivatives with modifications at the quinazoline C2/C4 or pyridine positions (e.g., halogenation, alkylation) .

- Step 2 : Evaluate inhibitory activity against kinase panels (e.g., CLK1, CDC2-like kinases) using fluorescence polarization assays .

- Step 3 : Perform 3D-QSAR modeling to correlate substituent effects (e.g., electron-withdrawing groups at C6 enhance binding affinity) .

Example Finding : Pyridin-4-yl substitution improves selectivity over pyridin-3-yl analogs due to steric compatibility with hydrophobic kinase pockets .

Q. What strategies resolve contradictions in reported biological activities of quinazolin-2-amine derivatives?

Contradictions in anti-inflammatory vs. cytotoxic effects may arise from assay conditions or substituent variability. Address this by:

- Method 1 : Replicate studies under standardized conditions (e.g., LPS-induced TNF-α suppression for anti-inflammatory activity ).

- Method 2 : Use computational docking to identify off-target interactions (e.g., unintended COX-2 binding in anti-inflammatory assays ).

- Method 3 : Conduct meta-analyses of published IC₅₀ values to identify trends (e.g., chloro-substituted derivatives show consistent cytotoxicity ).

Q. How can computational tools enhance the design of this compound derivatives?

- Approach 1 : Molecular dynamics simulations to predict binding stability in kinase active sites (e.g., CLK1 ATP-binding pocket ).

- Approach 2 : DFT calculations to optimize electronic properties (e.g., HOMO-LUMO gaps for redox-active derivatives ).

- Approach 3 : Machine learning models trained on public datasets (e.g., ChEMBL) to prioritize synthetically accessible modifications .

Data Contradiction Analysis

Q. Why do some studies report divergent solubility profiles for quinazolin-2-amine derivatives?

Solubility discrepancies often stem from:

- Factor 1 : Crystallinity vs. amorphous forms (e.g., lyophilized vs. precipitated samples ).

- Factor 2 : pH-dependent solubility (e.g., protonation of the pyridine nitrogen in acidic media ).

Resolution : Characterize solubility in buffered solutions (pH 1.2–7.4) and use co-solvents (e.g., DMSO/PEG 400) for in vitro assays .

Methodological Best Practices

Q. What in vitro assays are recommended for evaluating anti-inflammatory potential?

- Assay 1 : LPS-induced NO production in RAW 264.7 macrophages (IC₅₀ < 10 µM indicates potency ).

- Assay 2 : ELISA-based TNF-α/IL-6 suppression in human PBMCs .

- Control : Compare to dexamethasone (positive control) and validate cytotoxicity via MTT assay .

Q. How should researchers handle air-sensitive intermediates during synthesis?

- Technique 1 : Use Schlenk lines for anhydrous reactions under nitrogen/argon .

- Technique 2 : Store intermediates with molecular sieves (3Å) in sealed vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.